molecular formula C12H22N2O9 B13697016 2,6-Diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

2,6-Diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B13697016
M. Wt: 338.31 g/mol
InChI Key: MPOCIPREOMFUSB-UHFFFAOYSA-N
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Description

2,6-Diaminohexanoic acid and 2-hydroxypropane-1,2,3-tricarboxylic acid are two distinct compounds with significant roles in various scientific fields

Preparation Methods

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid can be synthesized through microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose or other carbohydrates into lysine under controlled conditions of pH, temperature, and nutrient availability .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid is primarily produced through the fermentation of sugars by the mold Aspergillus niger. The industrial production involves submerged fermentation, where the mold is grown in a nutrient-rich medium containing sugars, and the citric acid is subsequently extracted and purified .

Chemical Reactions Analysis

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form keto acids.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Reacts with acylating agents to form amides.

Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products include keto acids and amides .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid participates in:

    Esterification: Forms esters with alcohols.

    Dehydration: Can be dehydrated to form aconitic acid.

    Complexation: Forms complexes with metal ions.

Common reagents include alcohols for esterification and dehydrating agents like sulfuric acid. Major products include esters and aconitic acid .

Scientific Research Applications

2,6-Diaminohexanoic acid

2-hydroxypropane-1,2,3-tricarboxylic acid

Mechanism of Action

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid functions by incorporating into proteins during translation, influencing protein structure and function. It also plays a role in the synthesis of carnitine, which is essential for fatty acid metabolism .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid acts as an intermediate in the citric acid cycle, facilitating the conversion of acetyl-CoA into carbon dioxide and water, releasing energy. It also chelates metal ions, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

2,6-Diaminohexanoic acid

Similar compounds include other essential amino acids like arginine and histidine. Unlike lysine, arginine has a guanidino group, and histidine contains an imidazole ring, giving them different biochemical properties and functions .

2-hydroxypropane-1,2,3-tricarboxylic acid

Similar compounds include other tricarboxylic acids like isocitric acid and aconitic acid. Citric acid is unique due to its role in the citric acid cycle and its widespread industrial applications .

Properties

IUPAC Name

2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C6H8O7/c7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOCIPREOMFUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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